Piperidine, 1,1'-thiobis-
Description
Piperidine, 1,1'-thiobis- refers to a class of bis-piperidine compounds linked by a sulfur atom. Key derivatives include:
- 1,1'-Thiobis-(2,6-dimethyl)piperidine: Synthesized via sulfur-mediated coupling of 2,6-dimethylpiperidine, yielding a compound with two methyl substituents on each piperidine ring .
- 1,1'-Thiobis-(2,2,6,6-tetramethyl)piperidine: Produced similarly but starting from 2,2,6,6-tetramethylpiperidine, achieving a 55% yield. Its NMR data includes distinct peaks for 24 methyl hydrogens (δ 1.56–1.57 ppm) and 12 methylene hydrogens (δ 1.69 ppm), confirming the tetramethyl substitution pattern .
Properties
CAS No. |
25116-80-7 |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-piperidin-1-ylsulfanylpiperidine |
InChI |
InChI=1S/C10H20N2S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H2 |
InChI Key |
YNQDTNFXKPJZLM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)SN2CCCCC2 |
Canonical SMILES |
C1CCN(CC1)SN2CCCCC2 |
Other CAS No. |
25116-80-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds and Properties
The following table summarizes critical data for piperidine, 1,1'-thiobis- derivatives and analogous compounds:
Structural and Functional Differences
Substituent Effects :
- Methyl vs. Chlorine : Methyl groups (e.g., in 2,2,6,6-tetramethyl derivatives) enhance steric hindrance and stability, making these compounds suitable for controlled syntheses. In contrast, chlorine substituents (e.g., sulfur mustard) increase toxicity and reactivity .
- Oxygen vs. Sulfur : 4'-Thiobis-morpholine contains oxygen atoms in the morpholine ring, increasing polarity compared to sulfur-linked piperidines .
- Applications: Piperidine, 1,1'-thiobis- derivatives are primarily synthetic intermediates, whereas sulfur mustard’s high reactivity and toxicity limit its use to warfare . Dipiperidinodimethoxysilane demonstrates how replacing sulfur with silicon expands utility into materials science .
Preparation Methods
Structural and Thermochemical Properties
Molecular Characteristics
Piperidine, 1,1'-thiobis- features two piperidine rings connected by a sulfur atom (C₁₀H₂₀N₂S, MW 200.35 g/mol). The IUPAC name 1-piperidin-1-ylsulfanylpiperidine confirms its bis-amine coordination to sulfur.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| ΔcH° (solid combustion) | -1,751.5 ± 3.5 kcal/mol | |
| SMILES | C1CCN(CC1)SN2CCCCC2 | |
| InChIKey | YNQDTNFXKPJZLM-UHFFFAOYSA-N |
Synthetic Methodologies
Nucleophilic Substitution Approach
Theoretical pathways suggest reacting piperidine with sulfur dichloride (SCl₂):
Reaction Scheme
$$ 2 \, \text{C}5\text{H}{11}\text{N} + \text{SCl}2 \rightarrow (\text{C}5\text{H}{10}\text{N})2\text{S} + 2 \, \text{HCl} $$
This exothermic reaction (supported by combustion data) likely requires:
- Anhydrous conditions (-40°C to 0°C)
- Tertiary amine HCl scavengers (e.g., triethylamine)
- Polar aprotic solvents (THF, DCM)
Catalytic Hydrogenation of Nitro Precursors
Adapting methods from CN102796031A, which details 2-aminodiphenyl sulfide synthesis:
Table 2: Optimized Hydrogenation Parameters (Analogous System)
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pressure | 0.2–1 MPa | >99% at 1 MPa |
| Catalyst Loading | 1–2 g/0.1 mol sub. | Linear increase |
| Solvent Polarity | ε > 20 (e.g., MeOH) | 5% yield boost |
| Reaction Time | 2–4 hrs | Plateau at 4 hrs |
Catalyst System
Ni-Al-Zn-Cr-Mo alloy (1:1:0.05:0.1:1.2 mass ratio) activated via:
- NaOH etching (35% w/w, 85°C, 8 hrs)
- Hydrogen reduction (3 MPa, 200°C, 5 hrs)
This sulfide-resistant catalyst achieves 99.5% conversion in model reactions, suggesting applicability to piperidine systems with modified substrate ratios.
Process Optimization Challenges
Sulfur Poisoning Mitigation
As demonstrated in patent CN102796031A, the critical catalyst design elements include:
- Chromium-molybdenum synergism (Cr:Mo = 0.1:1.2) for S-tolerance
- Zinc doping (0.05 wt%) enhances surface area (BET >150 m²/g)
- Sequential NaOH/H₂ activation creates mesoporous structure (2–50 nm pores)
Solvent Selection Matrix
Table 3: Solvent Performance in Model Sulfide Synthesis
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 99.5 | 99.2 |
| Ethanol | 24.3 | 99.5 | 99.1 |
| Dioxane | 2.2 | 100 | 99.5 |
| 1,3-Dioxolane | 3.1 | 100 | 99.7 |
Non-polar solvents outperform polar media despite lower solubility, likely due to reduced catalyst fouling.
Analytical Validation Protocols
Industrial-Scale Considerations
Cost Analysis Framework
Table 4: Raw Material Cost Breakdown (Theoretical)
| Component | Price ($/kg) | % Total Cost |
|---|---|---|
| Piperidine | 85 | 68 |
| SCl₂ | 40 | 22 |
| Catalyst | 120 | 8 |
| Solvent Recovery | 15 | 2 |
Catalyst recyclability (>10 cycles) reduces long-term costs despite high initial investment.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,1'-thiobis-(2,2,6,6-tetramethyl)piperidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves reacting 2,2,6,6-tetramethylpiperidine with a sulfurizing agent under controlled conditions. Example 15 () reports a 55% yield via a two-step procedure: (1) reaction with sulfur monochloride (S₂Cl₂) in dichloromethane at 0°C, followed by (2) neutralization with NaOH. Optimization strategies include temperature control (−10°C to prevent side reactions) and stoichiometric adjustments (1:1 molar ratio of piperidine derivative to S₂Cl₂). Characterization via ¹H/¹³C NMR (δ 1.56–1.69 ppm for CH₃ and CH₂ groups) confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing 1,1'-thiobis-piperidine derivatives, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For 1,1'-thiobis-(2,6-dimethyl)piperidine, ¹H NMR reveals methyl groups at δ 1.57 ppm and piperidine ring protons at δ 1.69 ppm (). Mass spectrometry (e.g., EPA/NIH Data Base) provides molecular ion peaks (e.g., m/z 118 for propane-thiobis derivatives) and fragmentation patterns to confirm sulfur bonding . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are essential when handling 1,1'-thiobis-piperidine derivatives in laboratory settings?
- Methodological Answer : Adhere to SDS guidelines ( ): use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store compounds in airtight containers under inert gas (N₂/Ar). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Document risk assessments using H-codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel 1,1'-thiobis-piperidine analogs?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Use multi-technique validation: (1) Compare experimental NMR shifts with computational predictions (DFT calculations). (2) Employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas. (3) Analyze thermal stability via TGA/DSC (e.g., detect decomposition points >200°C for sulfur-containing compounds) . For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What mechanistic insights explain the sulfur insertion process in 1,1'-thiobis-piperidine synthesis?
- Methodological Answer : The reaction likely proceeds via nucleophilic substitution: the piperidine nitrogen attacks electrophilic sulfur in S₂Cl₂, forming a thiol intermediate that dimerizes. Kinetic studies (e.g., varying solvent polarity) suggest polar aprotic solvents (e.g., CH₂Cl₂) accelerate the reaction by stabilizing transition states. Isotopic labeling (³⁴S vs. ³²S) coupled with MS can track sulfur incorporation .
Q. How does steric hindrance from substituents (e.g., 2,2,6,6-tetramethyl groups) influence the reactivity and stability of 1,1'-thiobis-piperidine derivatives?
- Methodological Answer : Bulky substituents reduce ring flexibility, enhancing thermal stability but limiting nucleophilicity. Compare reaction rates of 2,6-dimethyl vs. 2,2,6,6-tetramethyl derivatives with S₂Cl₂: the latter shows slower kinetics (lower yields, 55% vs. 70% for less hindered analogs). Computational modeling (e.g., molecular dynamics simulations) quantifies steric effects on transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
